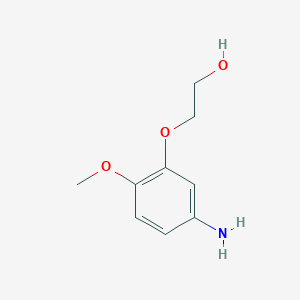

2-(5-Amino-2-methoxyphenoxy)ethan-1-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol typically involves the reaction of 5-amino-2-methoxyphenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Amino-2-methoxyphenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-(5-Amino-2-methoxyphenoxy)ethan-1-ol has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.

Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(5-Amino-2-methoxyphenoxy)ethan-1-ol, also known as B3257808, is a compound with significant biological activity that has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Name : this compound

- CAS Number : 29544-31-8

- Molecular Formula : C10H13N1O3

The compound features a phenolic ether structure with an amino group, which contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

For instance, a comparative study on related compounds showed that derivatives with similar structures exhibited IC50 values as low as 2.5 μM against HCT116 colon carcinoma cells, indicating potent antiproliferative effects . While specific IC50 data for this compound is not extensively documented, its structural analogs suggest a promising anticancer profile.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells, potentially through mitochondrial pathways.

- Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest at various phases, particularly G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research indicates that compounds with similar functionalities can inhibit the growth of both Gram-positive and Gram-negative bacteria.

A study highlighted that derivatives of this compound were effective against Staphylococcus aureus and other bacterial strains . Although specific data for this compound's antimicrobial efficacy is limited, the structural characteristics imply potential effectiveness.

Anti-inflammatory Effects

Research into related compounds has also indicated anti-inflammatory properties. The presence of the amino group in the structure may enhance interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.

Data Summary Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 values < 3 μM | |

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | Potential reduction in inflammation |

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated several derivatives for their cytotoxicity against colon cancer cells. Compounds similar to this compound showed promising results with IC50 values comparable to established chemotherapeutics like Cisplatin .

- Microbial Inhibition : Another investigation into the antimicrobial properties of phenolic compounds revealed that those with amino substitutions exhibited significant inhibition against pathogenic bacteria, suggesting a potential role for this compound in antibiotic development .

- In Silico Studies : Computational studies have suggested favorable pharmacokinetic profiles for compounds related to this compound, indicating good absorption and minimal toxicity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The primary synthesis involves reacting 5-amino-2-methoxyphenol with ethylene oxide in the presence of a catalyst (e.g., acidic or basic conditions) under controlled temperatures (50–80°C). Yield optimization requires monitoring reaction time, temperature, and catalyst concentration. For instance, extending reaction time beyond 12 hours may increase purity but risk side products. Ethanol or methanol is often used as a solvent to enhance solubility .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and methoxy/amino group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight (183.2 g/mol) .

Q. How does the compound's reactivity vary under acidic versus basic conditions?

- Methodological Answer : The phenolic –OH group is reactive under basic conditions (e.g., deprotonation for etherification), while the amino group participates in nucleophilic substitutions under acidic conditions. For example, in acidic media, the amino group may form salts, altering solubility. Controlled pH adjustments are essential to direct reactivity toward desired products .

Advanced Research Questions

Q. How can researchers design experiments to investigate CNS receptor interactions of this compound?

- Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement studies for serotonin or dopamine receptors). Pair with molecular docking simulations to predict binding affinities. Validate findings in neuronal cell lines via calcium imaging or cAMP assays. Structural analogs (e.g., ) suggest targeting G-protein-coupled receptors (GPCRs) .

Q. How should data contradictions in reported biological activities (e.g., conflicting receptor affinities) be resolved?

- Methodological Answer : Conduct meta-analysis to identify variables:

- Purity : Verify via HPLC (>95% purity thresholds).

- Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous).

- Orthogonal Assays : Use surface plasmon resonance (SPR) alongside radioligand assays to confirm binding kinetics .

Q. What strategies are effective for evaluating metabolic stability in preclinical models?

- Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to assess Phase I metabolism. Use LC-MS/MS to identify metabolites. For in vivo studies, administer the compound to rodent models and collect plasma/bile for pharmacokinetic profiling (t½, clearance). Compare with structurally similar compounds (e.g., ) to predict metabolic pathways .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (HOMO/LUMO) and molecular dynamics (MD) simulations to study ligand-receptor interactions. Modify substituents (e.g., methoxy to ethoxy, amino to nitro) and evaluate binding energy changes using software like AutoDock Vina. Validate predictions with synthetic derivatives (e.g., ) .

Q. What experimental approaches can elucidate the compound's role in enzyme inhibition or activation?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Monitor activity via fluorescence or absorbance (e.g., NADH depletion for oxidoreductases). Compare inhibition constants (Ki) with known inhibitors. For cytochrome P450 interactions, employ fluorogenic probes (e.g., CYP3A4) .

Propiedades

IUPAC Name |

2-(5-amino-2-methoxyphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMFSWVKMKAPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.